1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

Catalog No.
S521111
CAS No.
2227549-00-8
M.F
C19H19Cl2FN2O3S
M. Wt
445.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl...

CAS Number

2227549-00-8

Product Name

1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C19H19Cl2FN2O3S

Molecular Weight

445.33

InChI

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25)

InChI Key

VUOYAALVGSMUHC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BI01383298; BI-01383298; BI 01383298;

Description

The exact mass of the compound 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide is 444.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The significance of BI 01383298 in scientific research is currently unclear. No published studies were found detailing its biological activity or specific research purposes.


Molecular Structure Analysis

The key features of BI 01383298's structure include:

  • Piperidine ring: A six-membered nitrogen-containing ring common in many biologically active molecules.
  • Carboxamide group (CONH2): This amide group can participate in hydrogen bonding and potentially interact with other molecules.
  • Sulfonyl group (SO2): This group can introduce polarity and may contribute to interactions with other molecules.
  • Fluorine atom: The presence of fluorine can affect the molecule's electronic properties and potentially influence its interactions with biological targets [].
  • Dichlorophenyl group: The two chlorine atoms may contribute to the hydrophobicity of the molecule and may play a role in its interaction with biological membranes [].

Chemical Reactions Analysis

  • Synthesis: This molecule likely involves a multi-step organic synthesis process, potentially including reactions like amide bond formation, sulfonylation, and introduction of the fluorobenzyl group.
  • Decomposition: Under strong acidic or basic conditions, the amide bond and sulfonyl group could potentially undergo hydrolysis.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

444.0477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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